Cas no 99341-02-3 ((E)-Aztreonam)

(E)-Aztreonam Chemical and Physical Properties
Names and Identifiers
-
- (E)-Aztreonam
- (E)-2-({[(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid
- 2-[[(E)-[1-(2-Amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid
- The E isomer of amtriannan
-
- MDL: MFCD09028013
(E)-Aztreonam Security Information
- Hazardous Material transportation number:NONH for all modes of transport
(E)-Aztreonam Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A965205-1mg |
(E)-Aztreonam |
99341-02-3 | 1mg |
$ 299.00 | 2023-04-19 | ||
Enamine | EN300-21900097-0.05g |
2-{[(E)-[(2-amino-1,3-thiazol-4-yl)({[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]carbamoyl})methylidene]amino]oxy}-2-methylpropanoic acid |
99341-02-3 | 0.05g |
$2755.0 | 2023-09-16 | ||
TRC | A965205-10mg |
(E)-Aztreonam |
99341-02-3 | 10mg |
$ 2354.00 | 2023-04-19 |
(E)-Aztreonam Related Literature
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on (E)-Aztreonam
(E)-Aztreonam and Its Significance in Modern Medicinal Chemistry: A Comprehensive Overview
CAS No. 99341-02-3, identified as (E)-Aztreonam, represents a pivotal compound in the realm of medicinal chemistry. This β-lactam antibiotic, structurally related to penicillins but distinct in its mechanism of action, has garnered significant attention due to its unique pharmacological profile and emerging applications in treating resistant bacterial infections. The compound’s chemical structure, characterized by a (E)-alkene configuration, contributes to its stability and efficacy against Gram-negative bacteria, making it a valuable asset in the fight against multidrug-resistant pathogens.
The development of (E)-Aztreonam was driven by the need for novel antibiotics that could overcome the challenges posed by bacterial resistance. As a monobactam, it possesses a narrow spectrum of activity, primarily targeting Gram-negative organisms such as Pseudomonas aeruginosa and Escherichia coli. Unlike traditional β-lactams, (E)-Aztreonam does not bind to penicillin-binding proteins (PBPs), which explains its resistance to β-lactamase enzymes produced by many resistant bacteria. This unique feature has positioned it as a critical therapeutic option in clinical settings where other antibiotics have failed.
Recent advancements in the study of (E)-Aztreonam have highlighted its potential in combination therapies. Researchers have observed that pairing (E)-Aztreonam with other antibiotics can enhance its efficacy by reducing the likelihood of resistance development. For instance, studies have demonstrated that co-administration with quinolones or aminoglycosides can produce synergistic effects, particularly against complex infections involving multiple resistant strains. This approach aligns with contemporary strategies in antimicrobial therapy, emphasizing the importance of polypharmacological interventions.
The pharmacokinetic properties of (E)-Aztreonam are another area of active investigation. Unlike many β-lactams that require parenteral administration due to poor oral bioavailability, (E)-Aztreonam can be administered orally, offering greater patient convenience. However, its rapid metabolism necessitates frequent dosing schedules. Ongoing research aims to optimize delivery systems, such as prodrugs or nanoparticles, to improve bioavailability and reduce dosing frequency. These innovations could significantly enhance the practicality of (E)-Aztreonam in clinical practice.
From a structural biology perspective, the (E)-configuration of (E)-Aztreonam plays a crucial role in its interaction with bacterial cell wall synthesis enzymes. The double bond enhances binding affinity to PBPs involved in peptidoglycan cross-linking, disrupting bacterial growth and integrity. Crystallographic studies have provided detailed insights into this interaction, informing the design of next-generation β-lactams with improved properties. Such structural insights are invaluable for rational drug design and for understanding resistance mechanisms.
The clinical applications of (E)-Aztreonam have expanded beyond respiratory infections, where it was initially approved for use. Current research indicates its potential efficacy in treating urinary tract infections (UTIs) caused by Gram-negative bacteria. Additionally, its safety profile makes it suitable for immunocompromised patients, a demographic often facing challenges with traditional antibiotics. Case studies have reported successful outcomes in hospital-acquired infections (HAIs) where (E)-Aztreonam demonstrated superior efficacy compared to alternative treatments.
Environmental considerations also play a role in the broader impact of (E)-Aztreonam. As antibiotic resistance becomes an increasingly global health concern, sustainable practices in antibiotic development are essential. The narrow spectrum of activity of (E)-Aztreonam minimizes ecological disruption by targeting specific pathogens without affecting beneficial microbiota. This characteristic underscores the importance of developing antibiotics with refined mechanisms to preserve microbial balance.
In conclusion, (E)-Aztreonam (CAS No. 99341-02-3) represents a cornerstone in modern antibiotic therapy. Its unique structure and mechanism of action provide effective treatment options against resistant Gram-negative bacteria while minimizing collateral ecological effects. Ongoing research continues to uncover new applications and optimize delivery systems for this vital compound. As the landscape of antimicrobial resistance evolves, compounds like (E)-Aztreonam will remain indispensable tools in maintaining global health security.
99341-02-3 ((E)-Aztreonam) Related Products
- 78110-38-0(Aztreonam)
- 5205-82-3(Bevonium Methyl Sulfate)
- 16163-48-7(1-Amino-4-methyl-1H-imidazole-2-thiol)
- 2228779-74-4(tert-butyl N-(5-bromo-2-methylhexan-3-yl)carbamate)
- 2172204-74-7(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo4.1.0heptane-1-carboxylic acid)
- 2138223-17-1(2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-5-nitro-)
- 2228747-82-6(2,2-difluoro-1-(2-methanesulfonylethyl)cyclopropylmethanamine)
- 2580027-30-9(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 2361745-86-8(N-({5H,6H,7H-cyclopentabpyridin-3-yl}carbamoyl)methyl-N-ethylprop-2-enamide)
- 1692506-40-3(5-Methyl-1-(oxan-4-yl)-1H-pyrazol-3-amine)




